
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound with the molecular formula C18H26N2O5S2 and a molecular weight of 414.54 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H26N2O5S2 . This indicates that it contains 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .Mecanismo De Acción
While the exact mechanism of action for this compound isn’t specified, similar compounds are known to inhibit certain proteins. For example, N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the Bruton’s tyrosine kinase (BTK) protein.
Safety and Hazards
The compound is labeled with a warning signal word, indicating that it may pose certain hazards. Precautionary statements include P501 (dispose of contents/container to an approved waste disposal plant), P270 (do not eat, drink or smoke when using this product), P264 (wash thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S2/c1-15(2)13-21(17-9-12-27(23,24)14-17)19(22)16-5-7-18(8-6-16)28(25,26)20-10-3-4-11-20/h5-8,15,17H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSKZLZZDXBAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid](/img/structure/B2583374.png)

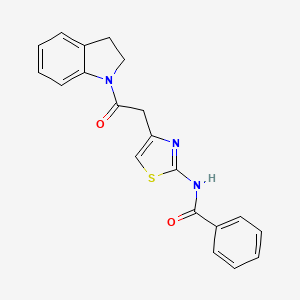
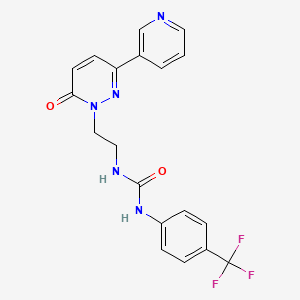
![N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2583384.png)
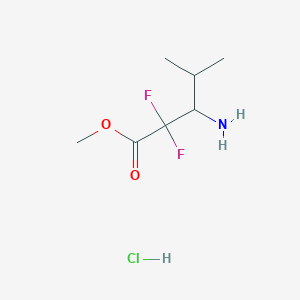
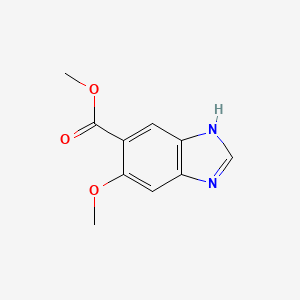
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)

![2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)
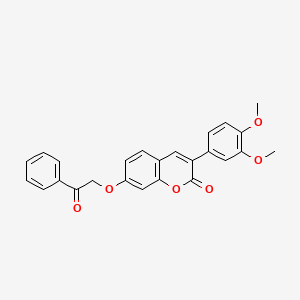
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2583394.png)
